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Compound of Interest

Compound Name: 3-Biphenylacetic acid, 5-propoxy-

CAS No.: 61888-56-0

Cat. No.: B13950347

Get Quote

Executive Summary
5-Propoxy-3-biphenylacetic acid (CAS 61888-56-0) is a lipophilic carboxylic acid derivative

structurally related to the NSAID class (e.g., Felbinac, Fenbufen). While direct experimental

solubility data in the public domain is sparse, its physicochemical behavior can be accurately

modeled through structural dissection and analog bridging.

This guide provides a predictive solubility map based on molecular topology and a self-

validating experimental protocol for researchers to generate definitive solubility data. The

compound exhibits a "Lipophilic-Acidic" profile, predicting high solubility in polar aprotic

solvents (DMSO, DMF) and moderate-to-high solubility in medium-polarity organic solvents

(Ethanol, Ethyl Acetate), while remaining practically insoluble in water at neutral pH.

Physicochemical Dissection & Theoretical Solubility
To predict the solubility profile, we must deconstruct the molecule into its solvatochromic

interaction sites.
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Structural Analysis
Core Scaffold (Biphenyl): A highly hydrophobic, aromatic domain driven by

stacking and Van der Waals forces. This dictates solubility in non-polar aromatics (Toluene).

Tail (5-Propoxy): An ether linkage with a propyl chain. This increases lipophilicity (LogP)

compared to the parent acid but adds a weak hydrogen bond acceptor site.

Head (Acetic Acid): A polar, ionizable group (

). It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary handle
for solubility in protic solvents (Alcohols) and pH-dependent aqueous solubility.

Predicted Physicochemical Parameters
Molecular Weight:

g/mol

Predicted LogP:

(High Lipophilicity)

Predicted pKa:

(Carboxylic Acid)

Melting Point: Estimated

C (Based on 4-biphenylacetic acid analogs). Note: High MP implies high crystal lattice
energy, requiring solvents with strong interaction capability to overcome the enthalpy of
fusion.

Analog Bridging (The "Felbinac" Proxy)
Data for 4-Biphenylacetic acid (Felbinac) serves as the closest validated anchor point.

Felbinac Solubility (DMSO):

mg/mL
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Felbinac Solubility (Ethanol):

mg/mL

Felbinac Solubility (Water):

mg/mL

Correction for 5-Propoxy: The propoxy group adds non-polar surface area, likely decreasing

water solubility further while increasing solubility in lipophilic solvents (DCM, Ethyl Acetate)

compared to Felbinac.

Solvent Selection Guide
Based on Hansen Solubility Parameters (HSP) and dielectric constants, solvents are

categorized by their thermodynamic compatibility with 5-Propoxy-3-biphenylacetic acid.

Table 1: Predicted Solubility Profile
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP
Very High (>100

mg/mL)

Strong dipole

interactions disrupt

crystal lattice; H-bond

acceptance from

COOH.

Polar Protic
Ethanol, Methanol,

IPA
High (20-50 mg/mL)

Solvation of COOH

via H-bonding; alkyl

chain solvation via

hydrophobic effect.

Medium Polarity
Ethyl Acetate, THF,

Acetone
High (30-60 mg/mL)

Excellent match for

the biphenyl-ether

core; dipole-dipole

interactions.

Chlorinated
Dichloromethane

(DCM), Chloroform

Moderate-High (20-50

mg/mL)

Good dispersion force

matching for the

biphenyl core.

Aromatic Toluene, Xylene
Moderate (10-30

mg/mL)
interactions with

biphenyl rings.

Aliphatic Hexane, Heptane Low (<1 mg/mL)

Solvent too non-polar

to solvate the

carboxylic acid head

group.

Aqueous Water (pH < 4) Insoluble

Molecule remains

protonated and

hydrophobic.

Aqueous (Basic) Water (pH > 7.5) Soluble

Deprotonation to

carboxylate anion (

) enables micellar

solvation.
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Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the

compound's functional groups.
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Figure 1: Mechanistic decomposition of solubility interactions. The COOH group drives

solubility in polar solvents, while the Biphenyl/Propoxy backbone limits solubility in pure water.

Experimental Protocol: Saturation Shake-Flask
Method
Since literature values are predictive, experimental validation is required. This protocol ensures

thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents & Equipment
Test Compound: 5-Propoxy-3-biphenylacetic acid (>98% purity).

Solvents: HPLC Grade (DMSO, EtOH, Octanol, Buffer pH 7.4).
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Apparatus: Thermomixer or Orbital Shaker, 0.45 µm PTFE Syringe Filters, HPLC-UV or LC-

MS.

Step-by-Step Workflow
Preparation: Weigh ~10 mg of compound into 2 mL HPLC vials (in triplicate).

Solvent Addition: Add 500 µL of the target solvent.

Observation: If solid dissolves immediately, add more solid until a visible suspension

remains (saturation).

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours at 750 RPM.

Why? Ensures the "boundary layer" diffusion is not the rate-limiting step and

thermodynamic equilibrium is achieved.

Phase Separation: Centrifuge at 10,000 RPM for 10 minutes or filter using a pre-heated

syringe filter (to prevent precipitation during filtration).

Quantification: Dilute the supernatant (typically 1:100 or 1:1000 in Mobile Phase) and

analyze via HPLC.

Detection: UV at 254 nm (Biphenyl absorption max).

Workflow Diagram
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Figure 2: Self-validating saturation shake-flask workflow for solubility determination.

Applications in Drug Development
Understanding the solubility of 5-Propoxy-3-biphenylacetic acid is critical for:
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Lead Optimization: The propoxy group likely improves membrane permeability (Caco-2 flux)

compared to the parent acid, but formulation strategies (e.g., salt formation with

Tromethamine or Lysine) may be needed for oral bioavailability.

Crystallization: The steep solubility gradient between DMSO (High) and Water (Low)

suggests an "Anti-solvent Crystallization" method is viable for purification.

Protocol: Dissolve in warm DMSO -> Slow addition of acidic water -> Precipitation of high-

purity crystals.

Process Chemistry: Avoid using Hexane/Heptane for extraction as the compound will likely

oil out or crash out uncontrollably. Use Ethyl Acetate/Heptane mixtures for controlled

recrystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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